2-(4-chlorophenyl)-3a-methyl-3a,4,7,7a-tetrahydro-1H-4,7-methanoisoindole-1,3(2H)-dione
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
- This compound, also known as fenvalerate , belongs to the class of synthetic pyrethroid insecticides.
- Its chemical formula is C25H22ClNO3 , and its molecular weight is approximately 419.9 g/mol .
- Fenvalerate is widely used in agriculture and pest control due to its effectiveness against various insects.
Preparation Methods
- Fenvalerate can be synthesized through several routes, but a common method involves the reaction of 4-chloro-α-(1-methylethyl)benzeneacetic acid with cyano(3-phenoxyphenyl)methyl ester .
- Industrial production typically involves large-scale synthesis using optimized conditions.
Chemical Reactions Analysis
- Fenvalerate undergoes various reactions:
- Hydrolysis : The ester linkage can be hydrolyzed under alkaline conditions.
- Oxidation : Fenvalerate can be oxidized to form its corresponding alcohol or carboxylic acid.
- Reduction : Reduction of the cyano group yields the corresponding amine.
- Common reagents include alkalis , oxidizing agents , and reducing agents .
- Major products include the corresponding acid, alcohol, and amine derivatives.
Scientific Research Applications
- Agriculture : Fenvalerate is used to control pests in crops, protecting yields.
- Veterinary Medicine : It is employed in animal health products to combat ectoparasites.
- Public Health : Fenvalerate is used for mosquito control in disease-endemic regions.
Mechanism of Action
- Fenvalerate acts on the nervous system of insects by disrupting sodium channels.
- It causes paralysis and eventual death by preventing nerve impulses.
- Molecular targets include voltage-gated sodium channels.
Comparison with Similar Compounds
- Fenvalerate is unique due to its specific chemical structure.
- Similar compounds include other pyrethroids like cypermethrin , deltamethrin , and permethrin .
Remember that fenvalerate is widely used in agriculture and pest management, making it a crucial compound in our fight against pests!
Properties
Molecular Formula |
C16H14ClNO2 |
---|---|
Molecular Weight |
287.74 g/mol |
IUPAC Name |
4-(4-chlorophenyl)-2-methyl-4-azatricyclo[5.2.1.02,6]dec-8-ene-3,5-dione |
InChI |
InChI=1S/C16H14ClNO2/c1-16-10-3-2-9(8-10)13(16)14(19)18(15(16)20)12-6-4-11(17)5-7-12/h2-7,9-10,13H,8H2,1H3 |
InChI Key |
BOXJJPLODLUEAO-UHFFFAOYSA-N |
Canonical SMILES |
CC12C3CC(C1C(=O)N(C2=O)C4=CC=C(C=C4)Cl)C=C3 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.